methyl 2,5-dimethyl-1H-indole-7-carboxylate
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Overview
Description
Methyl 2,5-dimethyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dimethyl-1H-indole-7-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may vary, but generally include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale esterification processes. The use of phase-transfer catalysis and other advanced techniques can enhance the efficiency and yield of the desired product . The specific industrial methods for producing this compound would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethyl-1H-indole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated indole derivatives .
Scientific Research Applications
Methyl 2,5-dimethyl-1H-indole-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,5-dimethyl-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit certain protein kinases and other enzymes involved in cell signaling pathways . The exact mechanism would depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Methyl indole-5-carboxylate: Another indole derivative with a carboxylate group at the 5th position.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Features a propargyl group at the nitrogen atom and a carboxylate group at the 5th position.
Uniqueness
Methyl 2,5-dimethyl-1H-indole-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2nd and 5th positions can affect the compound’s electronic properties and steric interactions, making it distinct from other indole derivatives .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 2,5-dimethyl-1H-indole-7-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-7-4-9-6-8(2)13-11(9)10(5-7)12(14)15-3/h4-6,13H,1-3H3 |
InChI Key |
KHUMKMRAMCPJSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)OC)NC(=C2)C |
Origin of Product |
United States |
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